molecular formula C5H4ClF3N4 B15364184 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine

6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine

Cat. No.: B15364184
M. Wt: 212.56 g/mol
InChI Key: KHMUOCZEEULIGY-UHFFFAOYSA-N
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Description

6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with chlorine, a hydrazine group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The introduction of the chlorine and trifluoromethyl groups can be achieved through halogenation and trifluoromethylation reactions, respectively. The hydrazine group is usually introduced in a later step through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydrazine (NaN₂H₄) and trifluoromethylating agents like trifluoromethyl iodide (CF₃I).

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional functional groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine

  • 4-Chlorobenzotrifluoride

Uniqueness: 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, contributes to its electron-withdrawing characteristics, making it different from other pyridazine derivatives.

Properties

Molecular Formula

C5H4ClF3N4

Molecular Weight

212.56 g/mol

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C5H4ClF3N4/c6-3-1-2(5(7,8)9)4(11-10)13-12-3/h1H,10H2,(H,11,13)

InChI Key

KHMUOCZEEULIGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)NN)C(F)(F)F

Origin of Product

United States

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